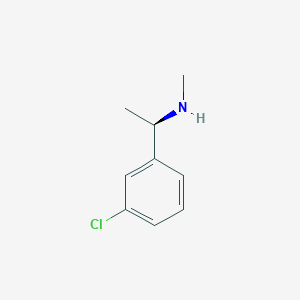

(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine

Description

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

(1R)-1-(3-chlorophenyl)-N-methylethanamine |

InChI |

InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1 |

InChI Key |

IYUOJXAYGDGASL-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Cl)NC |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

- Starting materials: 3-chlorobenzaldehyde and methylamine (or methylamine surrogates).

- Catalysts: Chiral transition metal catalysts such as ruthenium complexes with binaphthyl-derived ligands.

- Conditions: Solvents like methanol or acetonitrile, temperatures ranging from ambient to 70–130 °C.

- Mechanism: Formation of an imine intermediate followed by stereoselective hydrogenation or reduction to the secondary amine.

This approach allows direct synthesis of the chiral secondary amine in one step with high enantiomeric excess (≥90% ee) when optimized.

N-Methylation of (R)-1-(3-chlorophenyl)ethanamine

- Method: Selective N-alkylation using methyl iodide or methylating agents.

- Base: Carbonate bases such as cesium carbonate (Cs2CO3) or acetate bases.

- Solvent: Acetonitrile or methanol.

- Temperature: Typically 70–100 °C.

- Notes: Self-limiting alkylation strategies prevent over-alkylation, as reported using N-aminopyridinium salts for secondary amine synthesis.

This method is beneficial when the chiral primary amine is available and high stereochemical integrity is required.

Catalytic Hydrogenation of Ketone Precursors

- Starting material: 3-chloroacetophenone.

- Catalysts: Palladium on activated carbon (Pd/C), ruthenium complexes with chiral ligands.

- Conditions: Hydrogen atmosphere, methanol or chlorobenzene solvent, temperatures 60–130 °C.

- Outcome: Asymmetric hydrogenation yields (R)-1-(3-chlorophenyl)ethanamine with enantiomeric excess up to 72%, which can be further methylated.

This method is industrially relevant for large-scale synthesis.

- Data Table: Summary of Preparation Methods

| Method | Starting Material | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|---|---|

| Reductive amination | 3-Chlorobenzaldehyde | Ru complexes with chiral ligands | MeOH, MeCN | 70–130 | 58–72 | ≥90% | One-step synthesis, high stereoselectivity |

| N-Methylation of primary amine | (R)-1-(3-chlorophenyl)ethanamine | Cs2CO3 or acetate bases | MeCN, MeOH | 70–100 | 79–98 | Maintained from precursor | Self-limiting alkylation prevents over-alkylation |

| Catalytic hydrogenation | 3-Chloroacetophenone | Pd/C, Ru complexes | MeOH, chlorobenzene | 60–130 | 58–72 | Up to 72% | Requires further methylation step |

- Catalyst loading and ligand choice significantly influence yield and enantiomeric excess. For example, 0.75 mol% Ru complexes with binaphthyl-derived ligands improved stereoselectivity.

- Solvent polarity and temperature adjustments optimize reaction kinetics and product purity.

- Kinetic resolution using lipase-catalyzed acetylation can enhance enantiomeric purity beyond 90% ee.

- Self-limiting alkylation techniques using N-aminopyridinium salts enable selective secondary amine formation with high yield and purity.

- Analytical confirmation is performed via chiral HPLC, NMR spectroscopy, and GC-MS to verify stereochemistry and purity.

- (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine is corrosive and requires handling under fume hood with PPE such as nitrile gloves and eye protection.

- Proper waste disposal protocols must be followed due to environmental toxicity potential.

The preparation of this compound is effectively achieved through reductive amination of 3-chlorobenzaldehyde, catalytic hydrogenation of 3-chloroacetophenone followed by N-methylation, or direct N-methylation of the chiral primary amine. Optimization of catalysts, bases, solvents, and reaction conditions enables high yields and enantiomeric excess suitable for pharmaceutical applications. Advanced catalytic systems and enzymatic resolutions further enhance stereochemical purity, making these methods robust for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chlorophenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Imines and oximes.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine has been investigated for its potential therapeutic effects, particularly in treating central nervous system disorders. Its interactions with neurotransmitter systems, including serotonin and norepinephrine pathways, suggest its candidacy as an antidepressant or analgesic agent.

Key Findings:

- Antidepressant Activity: Studies indicate that similar compounds can modulate mood disorders by influencing neurotransmitter levels.

- Analgesic Effects: Preliminary research suggests potential pain-relieving properties.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Common Reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amine to imine or nitrile | Potassium permanganate, chromium trioxide |

| Reduction | Forms alkane or alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replaces chlorine with hydroxyl or amino groups | Sodium hydroxide, ammonia |

The biological profile of this compound has been characterized through various studies focusing on its interaction with specific receptors and enzymes.

Mechanism of Action:

The compound acts as either an agonist or antagonist at certain molecular targets, modulating biochemical pathways relevant to mood regulation and pain perception.

Biological Activity Summary:

| Property | Value |

|---|---|

| Solubility | Insoluble in water |

| Interaction Targets | Neurotransmitter receptors |

| Potential Applications | Antidepressants, analgesics |

Case Studies

Recent research has documented the effects of this compound in various experimental models:

- Study on Antidepressant Effects: A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting its potential as a treatment for depression.

- Pain Management Research: Another investigation found that the compound exhibited analgesic properties comparable to established pain medications in preclinical trials.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution Position: 2-Chloro vs. 3-Chloro vs. 4-Chloro Derivatives

The position of the chlorine substituent significantly impacts physicochemical and biological properties:

Key Findings :

Halogen Variation: Chloro vs. Fluoro Derivatives

Replacing chlorine with fluorine alters electronic properties and bioavailability:

Key Findings :

Amine Classification: Primary, Secondary, and Tertiary

The degree of amine substitution influences reactivity and applications:

Key Findings :

- Primary amines () serve as versatile intermediates for amide synthesis .

- Tertiary amines () are often converted to stable salts for catalytic or ionic applications .

Research Implications and Limitations

While direct data on this compound is sparse, comparisons with analogs reveal:

- Chlorine position : 3-Chloro derivatives may offer steric and electronic profiles distinct from 2- or 4-substituted isomers.

- Amine classification : Secondary amines balance reactivity and stability, making them suitable for pharmaceutical intermediates.

- Stereochemistry : The (R)-configuration is critical for enantioselective interactions, as seen in related compounds .

Limitations : Data gaps in optical rotation, solubility, and biological activity for the target compound highlight the need for further study.

Biological Activity

(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine, also known as a chiral amine compound, has garnered attention in pharmacological research due to its potential biological activities, particularly in the central nervous system. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group attached to an ethylamine backbone. The hydrochloride salt form enhances its stability and solubility, making it suitable for various pharmaceutical applications. Its unique structure allows for interactions with neurotransmitter systems, which are crucial for mood regulation and other neurological functions .

The compound primarily interacts with serotonin and norepinephrine pathways, suggesting its potential as an antidepressant and anxiolytic agent. By modulating these neurotransmitter systems, this compound may influence psychological conditions such as depression and anxiety .

Pharmacological Applications

Research indicates that this compound could be effective in treating mood disorders due to its structural similarity to other psychoactive compounds. Its activity is further supported by studies indicating its potential to act as an agonist or antagonist at specific molecular targets, influencing various biochemical pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-(3-Chlorophenyl)ethanamine | Stereoisomer with opposite chirality | Potentially different pharmacological effects |

| 4-Chloroamphetamine | Chlorinated phenethylamine | Known stimulant properties |

| 3-Chloro-N,N-dimethylphenethylamine | Dimethylated amine structure | Increased lipophilicity may alter CNS activity |

These variations illustrate how structural modifications can lead to differences in biological activity, emphasizing the significance of chirality in pharmacological outcomes .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antidepressant Activity : A study indicated that the compound exhibited significant antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine in synaptic clefts .

- Anxiolytic Effects : Another research effort highlighted its anxiolytic properties through behavioral tests that demonstrated reduced anxiety-like behaviors in rodents .

- Neurotransmitter Interaction : Interaction studies revealed that this compound influences neurotransmitter release dynamics, suggesting a complex mechanism of action that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.